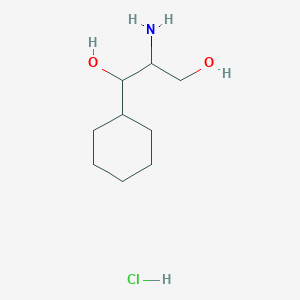

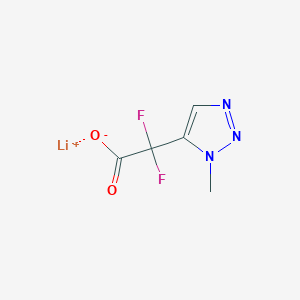

![molecular formula C18H20N4O3S B2941613 1-(氮杂环-1-基)-2-[6-(3-硝基苯基)吡哒嗪-3-基]磺酰基乙酮 CAS No. 893998-49-7](/img/structure/B2941613.png)

1-(氮杂环-1-基)-2-[6-(3-硝基苯基)吡哒嗪-3-基]磺酰基乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the azepane and pyridazine rings, as well as the nitrophenyl group, would contribute to the overall structure. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The nitro group in the nitrophenyl part of the molecule could potentially be reduced to an amino group, and the rings in the molecule could undergo various substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would be determined by its molecular structure. These properties could be predicted using computational chemistry methods or determined experimentally .科学研究应用

合成应用

用于杂环化合物的闭环复分解:可以通过 4-(苯硫基)-1,2,5,6-四氢吡啶-2-酮的闭环复分解(RCM)合成硫取代的喹诺利津和吡啶并[1,2-a]氮杂环,展示了从磺烯衍生物合成硫取代的杂环的途径 (Chou 等人,2007 年)。

通过还原和重排获得氮杂环吲哚衍生物:将 6-(2-硝基苯乙烯基)吡喃-2-酮通过还原和随后的重排转化为 6-(吲哚-2-基)吡喃-2-酮,证明了生成复杂含氮杂环的方法 (Gelmi 等人,1993 年)。

二氮杂环乙酮的抗菌和抗癌活性:一系列 1-[4-(取代苯基)-2-(取代苯基偶氮甲基)-苯并[b]-[1,4]二氮杂环-1-基]-2-取代苯基氨基乙酮显示出显着的体外抗菌和抗癌活性,突出了含氮硫化合物在治疗应用中的潜力 (Verma 等人,2015 年)。

化学合成和改性

通过锍盐获得立体明确的吗啉和哌嗪:氨基醇/二胺与 α-苯基乙烯基锍盐的反应提供了合成 C-取代吗啉、哌嗪、氮杂环和氧杂环的途径,证明了构建含氮杂环的通用方法 (Matlock 等人,2015 年)。

金(I)催化的吲哚嗪和吡咯并[1,2-a]氮杂环合成:N-烯基或炔基 N-磺酰 1-氨基丁-3-炔-2-酮的金(I)催化级联反应导致形成吲哚嗪和吡咯并[1,2-a]氮杂环衍生物,展示了金催化在杂环化学中的应用 (Sirindil 等人,2019 年)。

生物学和药理学应用

在活细胞中对硝酰基进行荧光探测:开发了一种无金属、抗还原剂的荧光探针 P-Rhod,用于对活细胞中的硝酰基 (HNO) 进行成像,提供了一种研究 HNO 生物活性的工具,同时最大程度地减少其他生物还原剂的干扰 (Kawai 等人,2013 年)。

硝基丁二烯衍生物的抗氧化和抗酶活性:合成的多卤代硝基丁二烯衍生物表现出显着的抗氧化、抗黄嘌呤氧化酶和抗弹性蛋白酶活性,表明它们由于这些生物活性而在制药和化妆品行业具有潜在的用途 (Onul 等人,2018 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-(azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c23-18(21-10-3-1-2-4-11-21)13-26-17-9-8-16(19-20-17)14-6-5-7-15(12-14)22(24)25/h5-9,12H,1-4,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VILRGRHXDJEQKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

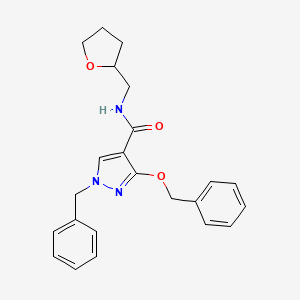

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-acetamidobenzoate](/img/structure/B2941537.png)

![2,4-dichloroisoindolo[2,1-c][1,3]benzoxazin-8(12bH)-one](/img/structure/B2941540.png)

![2-Methyl-2-[3-(phenylmethoxycarbonylamino)pyrazol-1-yl]propanoic acid](/img/structure/B2941541.png)

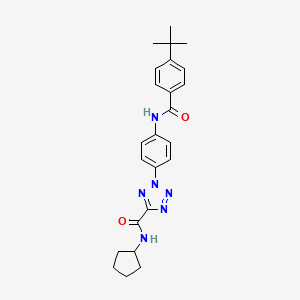

![4-(2-((6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)amino)ethyl)benzenesulfonamide](/img/structure/B2941542.png)

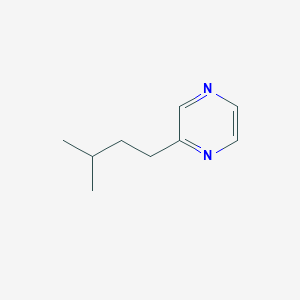

![1-(6-Methyl-2-oxa-6,9-diazaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2941543.png)

![5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2941551.png)